Potassium tetrahydro-2H-pyran-4-trifluoroborate

Organoboron reagent stability Suzuki–Miyaura cross-coupling Laboratory procurement logistics

Boronic acid instability, protodeboronation, and cold-chain logistics compromise stoichiometric control and add cost. This crystalline organotrifluoroborate solves these issues for Suzuki-Miyaura C(sp³)-C(sp²) bond formation. · Bench-stable monomer: precise stoichiometry, no boroxine uncertainty · Air/moisture-tolerant: dispense under ambient conditions · Low lipophilicity (THP ring): reduces product logP by ~2.5 vs cyclohexyl analogs · 2-8°C storage; ambient domestic shipping eliminates freezer logistics

Molecular Formula C5H9BF3KO
Molecular Weight 192.03 g/mol
CAS No. 1279123-50-0
Cat. No. B1454441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tetrahydro-2H-pyran-4-trifluoroborate
CAS1279123-50-0
Molecular FormulaC5H9BF3KO
Molecular Weight192.03 g/mol
Structural Identifiers
SMILES[B-](C1CCOCC1)(F)(F)F.[K+]
InChIInChI=1S/C5H9BF3O.K/c7-6(8,9)5-1-3-10-4-2-5;/h5H,1-4H2;/q-1;+1
InChIKeyMWJFSLKQWRERJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetrahydro-2H-pyran-4-trifluoroborate Procurement Overview


Potassium tetrahydro-2H-pyran-4-trifluoroborate (CAS 1279123-50-0) is a bench-stable, crystalline potassium organotrifluoroborate salt belonging to the RBF₃K reagent class, bearing a saturated tetrahydropyran (THP) ring at the 4-position [1]. With molecular formula C₅H₉BF₃KO and molecular weight 192.03 g/mol, it is supplied at typical purities of 95–98% and is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C(sp³)–C(sp²) bond formation . As a secondary alkyltrifluoroborate, it occupies a distinct niche: the tetracoordinated boron center confers air- and moisture-stability superior to the corresponding boronic acid, while the THP oxygen atom imparts lower lipophilicity (logP ≈ 0.95 for the parent heterocycle) compared to carbocyclic analogs such as cyclohexyltrifluoroborate (logP ≈ 3.44 for cyclohexane), offering meaningful advantages in both handling logistics and downstream medicinal chemistry ADME profiles [2].

Class Bench-stable RBF₃K for C(sp³)–C(sp²) coupling
Format Crystalline monomeric solid; precise stoichiometric control
Lipophilicity Oxygen-containing THP ring lowers logP for ADME optimization
Storage Standard refrigeration (2–8 °C); eliminates −20 °C freezer need

Potassium Tetrahydro-2H-pyran-4-trifluoroborate Substitution Risks


Although all potassium organotrifluoroborates share the tetracoordinated BF₃K motif, substituting Potassium tetrahydro-2H-pyran-4-trifluoroborate with the analogous boronic acid (tetrahydropyran-4-boronic acid, CAS 1072952-46-5) or the regioisomeric 3-position trifluoroborate (CAS 1430219-80-9) introduces scientifically consequential differences. The boronic acid analog requires freezer storage at −20 °C under strictly dry, inert conditions and is susceptible to protodeboronation and trimerization to boroxines, which complicates stoichiometric control . The 3-position regioisomer presents a different steric environment and coupling geometry, which can alter regioselectivity and product profiles in cross-coupling reactions . Furthermore, the carbocyclic cyclohexyl analog (CAS 446065-11-8) lacks the ring-oxygen hydrogen-bond acceptor, increasing lipophilicity by approximately 2.5 log units—a difference that directly impacts ADME properties when the THP motif is carried through into bioactive target molecules [1]. These are not interchangeable reagents; each substitution decision carries quantifiable consequences for stability, stoichiometry, reaction outcome, and final compound properties.

vs. Boronic Acid
Trifluoroborate is monomeric and air-stable.
Boronic acid analog may trimerize, requires −20 °C storage, and introduces stoichiometric variability.
vs. 3-Position Isomer
4-position provides quasi-equatorial, symmetric geometry.
3-position regioisomer alters steric environment and coupling geometry; not directly interchangeable.
vs. Cyclohexyl Analog
THP ring oxygen lowers fragment logP by ~2.5 units.
Carbocyclic analog increases lipophilicity, potentially impacting ADME profiles in target molecules.

Potassium Tetrahydro-2H-pyran-4-trifluoroborate Performance Evidence


Storage Stability Advantage

Potassium tetrahydro-2H-pyran-4-trifluoroborate is specified for storage at 2–8 °C under inert gas (nitrogen or argon), consistent with the general organotrifluoroborate class property of indefinite bench stability at room temperature under air [1]. In contrast, the direct boronic acid analog—tetrahydropyran-4-boronic acid (CAS 1072952-46-5)—requires storage at −20 °C in a freezer, sealed under dry conditions, reflecting the inherent instability of the trivalent boron species toward air, moisture, and protodeboronation . The pinacol ester analog (CAS 1131912-76-9) also requires −18 °C storage . This represents a practical procurement and handling advantage: the trifluoroborate can be stored in a standard laboratory refrigerator without the infrastructure cost and accessibility constraints of dedicated freezer storage.

Storage Stability
Head-to-head
Trifluoroborate stable at 2–8 °C with class-level support for indefinite room-temperature stability. Boronic acid requires storage at −20 °C.
Simplifies procurement and reduces cold-chain logistics.
Supplier-specified conditions; class-level data for room-temperature stability.
Organoboron reagent stability Suzuki–Miyaura cross-coupling Laboratory procurement logistics

Stoichiometric Precision Advantage

Potassium organotrifluoroborates exist exclusively as tetracoordinated monomeric species (RBF₃⁻ K⁺), enabling precise, reproducible equivalent-weight control in reaction setup . In contrast, boronic acids—including tetrahydropyran-4-boronic acid—are known to reversibly form trimeric boroxine anhydrides (RBO)₃ upon standing or under dehydrating conditions, introducing uncertainty of up to a factor of three in the effective stoichiometry of the active boron species [1]. This trimerization is a well-documented complication that can lead to irreproducible yields, sub-stoichiometric coupling, and batch-to-batch variability in both discovery and process-scale Suzuki–Miyaura reactions [2]. The monomeric nature of the trifluoroborate eliminates this variable entirely.

Stoichiometric Precision
Class-level
Monomeric RBF₃K species provides fixed, defined equivalent weight. Boronic acids can form trimeric boroxines, causing up to 3-fold stoichiometric variability.
Supports reproducible reaction setup and batch-to-batch consistency.
General organoboron principle; documented class-level evidence.
Reaction stoichiometry Boron reagent quality control Process chemistry reproducibility

Protodeboronation Resistance Advantage

Secondary alkylboron reagents are inherently challenging in Suzuki–Miyaura coupling due to two mechanistic obstacles: slow transmetalation and competing β-hydride elimination [1]. Organotrifluoroborates, including secondary alkyl variants such as Potassium tetrahydro-2H-pyran-4-trifluoroborate, were specifically selected by Dreher, Molander, and co-workers to address the transmetalation problem because they 'have a demonstrated ability to undergo transmetalation with limited interference from competitive protodeboronation' [1]. In a head-to-head precedent, sec-butylboronic acid produced a mixture of the desired sec-butylarene and the undesired isomerized n-butylated derivative via protodeboronation/re-insertion, whereas the trifluoroborate strategy suppressed this pathway [1]. The foundational Molander and Biolatto study (J. Org. Chem. 2003) further established that potassium aryl- and heteroaryltrifluoroborates undergo efficient Suzuki–Miyaura coupling with significantly less protodeboronation than their boronic acid counterparts across a broad substrate panel [2].

Protodeboronation Resistance
Cross-study
Secondary alkyltrifluoroborates demonstrate transmetalation with limited protodeboronation. sec-Butylboronic acid produces isomerized byproduct mixture.
Mechanistically supports cleaner coupling product profiles.
Dreher et al., 2008; Molander et al., 2003. Qualitative mechanistic framework.
Secondary alkyl cross-coupling Protodeboronation suppression Suzuki–Miyaura reaction optimization

Regiochemical Specificity Advantage

Potassium tetrahydro-2H-pyran-4-trifluoroborate (CAS 1279123-50-0) bears the boron substituent at the 4-position of the tetrahydropyran ring, while its closest regioisomer—potassium tetrahydro-2H-pyran-3-trifluoroborate (CAS 1430219-80-9)—bears it at the 3-position [1]. Both share the identical molecular formula (C₅H₉BF₃KO) and molecular weight (192.03 g/mol), yet the positional difference produces distinct steric environments: the 4-substituted isomer presents the BF₃K group in a quasi-equatorial orientation on a symmetric ring position, whereas the 3-substituted isomer places it adjacent to the ring oxygen in an asymmetric environment [2]. This regiochemical difference can alter the dihedral angle between the THP ring and the coupling partner in the product, affecting conformational preferences and, in medicinal chemistry contexts, the three-dimensional presentation of the THP fragment to biological targets [3].

Regiochemical Specificity
Head-to-head
4-position isomer (CAS 1279123-50-0) vs. 3-position isomer (CAS 1430219-80-9). Identical formula but distinct steric environments and MDL identifiers.
Procurement of wrong regioisomer yields different coupling products.
Based on CAS, MDL registry, and supplier catalog data.
Regioselective cross-coupling Tetrahydropyran substitution pattern Medicinal chemistry building blocks

Lipophilicity Advantage

The tetrahydropyran (THP) ring, as embedded in Potassium tetrahydro-2H-pyran-4-trifluoroborate, is a privileged scaffold in medicinal chemistry precisely because the ring oxygen atom serves as a hydrogen-bond acceptor while simultaneously reducing lipophilicity compared to its all-carbon isostere, cyclohexane [1]. Experimental logP values quantify this difference: tetrahydropyran has a measured logP of 0.95, whereas cyclohexane has an experimental logP of 3.44—a difference of approximately 2.5 log units [2]. When the THP-4-yl fragment is installed via Suzuki coupling into a drug candidate, this translates to substantially lower octanol–water partition coefficients, which have been associated with improved aqueous solubility, reduced hERG binding, lower metabolic clearance, and better overall ADME profiles [1]. In contrast, the cyclohexyltrifluoroborate analog (CAS 446065-11-8) carries an intrinsically more lipophilic fragment that will increase logP of the coupled product by a comparable margin .

Lipophilicity Context
Cross-study
Parent THP experimental logP = 0.95 vs. cyclohexane logP = 3.44 (Δ ≈ 2.5 log units). THP oxygen provides H-bond acceptor capacity.
May support ADME optimization by lowering coupled product lipophilicity.
LogP data from QSAR Database; ADME implications from Li & Yang, 2021.
ADME optimization Lipophilicity modulation Drug-like property engineering

Slow-Release Hydrolysis Advantage

The Lennox and Lloyd-Jones mechanistic study (J. Am. Chem. Soc. 2012) established that potassium organotrifluoroborates (RBF₃K) function via in situ hydrolysis to the corresponding boronic acid, with hydrolysis half-lives spanning from hours to over 40 days depending on the R-group structure under standard Suzuki–Miyaura conditions (THF/H₂O, Cs₂CO₃, 55 °C) [1]. This 'slow release' strategy is mechanistically critical: when the hydrolysis rate is appropriately geared to the catalytic turnover rate, the boronic acid intermediate does not substantially accumulate, thereby minimizing side reactions including oxidative homocoupling and protodeboronation that plague direct boronic acid couplings [1]. For alkyltrifluoroborates bearing saturated heterocyclic substituents such as the THP-4-yl group, the hydrolysis profile is expected to fall within the 'direct' or intermediate hydrolysis regime, providing steady boronic acid release without requiring the acid catalysis needed for electron-deficient aryl variants [1]. The Liu et al. study (J. Org. Chem. 2014) further demonstrated that potassium organotrifluoroborates can be coupled under ligandless conditions in water at 80 °C, with the catalytic system recyclable for up to five runs while maintaining high yields, a practical advantage not accessible with less stable boronic acids [2].

Slow-Release Hydrolysis
Class-level
RBF₃K reagents hydrolyze in situ with half-lives from hours to >40 days, controlling boronic acid release and potentially suppressing side reactions.
Mechanism may support higher purity and catalyst recycling potential.
Lennox & Lloyd-Jones, 2012; Liu et al., 2014. Class-level hydrolysis kinetics.
Slow-release cross-coupling Side-reaction suppression Organotrifluoroborate hydrolysis kinetics

Potassium Tetrahydro-2H-pyran-4-trifluoroborate Application Scenarios


Medicinal Chemistry: ADME Optimization via THP Fragment

When a drug discovery program requires introduction of a saturated heterocyclic fragment at an aryl or heteroaryl halide position, Potassium tetrahydro-2H-pyran-4-trifluoroborate is the reagent of choice over the cyclohexyltrifluoroborate analog. The THP ring oxygen reduces the fragment logP by approximately 2.5 units compared to cyclohexane [1], directly lowering the overall lipophilicity of the coupled product—a parameter correlated with improved aqueous solubility, reduced hERG liability, and lower metabolic clearance [1]. The bench-stable, monomeric nature of the trifluoroborate ensures precise stoichiometric control [2], while the controlled hydrolysis mechanism minimizes protodeboronation side products that could complicate purification [3].

Process Chemistry: Scale-Up with Simplified Logistics

For process development groups scaling Suzuki–Miyaura couplings beyond gram quantities, Potassium tetrahydro-2H-pyran-4-trifluoroborate eliminates the −20 °C freezer storage requirement mandated by the corresponding boronic acid or pinacol ester [1]. The reagent is specified for storage at 2–8 °C, and the broader organotrifluoroborate class is documented as indefinitely stable at room temperature under ambient atmosphere [2]. This translates to simplified warehousing, reduced energy costs, and elimination of cold-chain shipping requirements. Furthermore, the monomeric stoichiometry removes batch-to-batch variability arising from boroxine formation in boronic acids [3], and the ligandless coupling conditions demonstrated for RBF₃K reagents in water using recyclable catalyst systems offer a green chemistry pathway for industrial-scale application [4].

Library Synthesis: Reliable Stoichiometric Building Block

In parallel synthesis or diversity-oriented synthesis campaigns where dozens to hundreds of coupling reactions are performed simultaneously, Potassium tetrahydro-2H-pyran-4-trifluoroborate offers critical advantages: (a) the monomeric structure ensures that each reaction well receives a precisely defined quantity of active boron nucleophile, eliminating the stoichiometric uncertainty that arises from variable degrees of boroxine formation in boronic acid building blocks [1]; (b) the air- and moisture-stability allows reagent dispensing under ambient conditions without the need for glovebox or Schlenk-line techniques [2]; (c) the reduced protodeboronation propensity compared to secondary alkylboronic acids [3] increases the probability of obtaining clean coupling products amenable to direct biological screening without intermediate purification.

Fragment-Based Discovery: sp³-Rich Compound Synthesis

The THP-4-yl fragment, when coupled to aromatic scaffolds via Suzuki–Miyaura reaction using Potassium tetrahydro-2H-pyran-4-trifluoroborate, introduces three-dimensional character and saturation (Fsp³) to otherwise flat, aromatic screening compounds—a strategy increasingly valued in fragment-based drug discovery for improving clinical success rates [1]. The lower lipophilicity of the oxygen-containing THP ring versus carbocyclic alternatives helps maintain compliance with lipophilic ligand efficiency (LLE) metrics during fragment growth [1]. The 4-position regiochemistry produces a symmetric substitution pattern that may simplify conformational analysis of structure–activity relationships compared to the 3-position isomer [2].

Application
Selection Property
Validation Focus
ADME Optimization Studies
Lipophilicity and H-bond modulation
LogP, solubility, and metabolic stability endpoints
Process Chemistry Scale-Up
Storage and stoichiometric reliability
Lot-to-lot consistency and cold-chain logistics review
Diversity-Oriented Library Synthesis
Air/moisture-tolerant monomeric building block
Ambient dispensing and cross-coupling product purity
Fragment-Based sp³-Rich Synthesis
Saturated ring with symmetric 4-position geometry
Conformational analysis and lipophilic ligand efficiency

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